6-Methoxy-3(2H)-pyridazinone
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information on where it is commonly found or produced and its uses.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes. This could include its reactivity with other substances, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Vasorelaxant and Antiplatelet Activities
6-Methoxy-3(2H)-pyridazinone derivatives have been studied for their vasorelaxant and antiplatelet properties. These derivatives, specifically the silyl ethers and N,O-dibenzyl derivatives, show significant potential as vasorelaxant and antiplatelet agents (Costas et al., 2010).
Synthesis of New Derivatives
Research has focused on synthesizing new 6-Methoxy-3(2H)-pyridazinone derivatives with various structural modifications. These synthetic advancements are crucial for exploring the potential therapeutic applications of these compounds (Soliman & El-Sakka, 2011).
Antinociceptive Activity
Studies have been conducted on 6-Methoxy-3(2H)-pyridazinone derivatives for their antinociceptive activity. Several derivatives have been synthesized and found to be more potent than aspirin in pain relief, indicating their potential as analgesic agents (Doğruer et al., 2000).
Solubility and Thermodynamic Behavior
The solubility and thermodynamic behavior of 6-phenyl-4,5-dihydropyridazin-3(2H)-one, a related compound, have been investigated. Understanding the solubility characteristics is vital for drug formulation and efficacy (Shakeel et al., 2017).
Anti-Inflammatory Agents
Pyridazinone derivatives, including those related to 6-Methoxy-3(2H)-pyridazinone, have been explored as potential anti-inflammatory agents. These compounds have shown promise in inhibiting phosphodiesterase type 4 (PDE4), a target for anti-inflammatory therapy in respiratory diseases (Allart-Simon et al., 2021).
Analgesic and Anti-inflammatory Properties
New derivatives of 6-Methoxy-3(2H)-pyridazinone have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies are crucial in developing new therapeutic agents with reduced side effects (Sharma & Bansal, 2016).
Insect Growth Regulating Activity
Pyridazinone derivatives have also been investigated for their potential as insect growth regulators. This application could be significant in agricultural and pest management sectors (Yun, 2008).
Chemical Behavior and Synthesis
Research on the chemical behavior and synthesis pathways of 6-Methoxy-3(2H)-pyridazinone derivatives provides insights into their potential applications and modifications for various uses, including in medicinal chemistry (Li et al., 2009).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound. This could include its toxicity, any precautions that need to be taken when handling it, and how to respond in case of exposure.
Future Directions
This would involve a discussion of potential future research directions. This could include potential applications of the compound, areas where further study is needed, or new synthesis methods that could be developed.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
3-methoxy-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-5-3-2-4(8)6-7-5/h2-3H,1H3,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJCDCSWBJDFNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168828 | |
Record name | 3(2H)-Pyridazinone, 2,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3(2H)-pyridazinone | |
CAS RN |
1703-10-2 | |
Record name | 3(2H)-Pyridazinone, 2,6-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3(2H)-Pyridazinone, 2,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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